Doxepin

Catalog No.
S526552
CAS No.
1668-19-5
M.F
C19H21NO
M. Wt
279.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxepin

CAS Number

1668-19-5

Product Name

Doxepin

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3

InChI Key

ODQWQRRAPPTVAG-GZTJUZNOSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Solubility

In water, 31.57 mg/l at 25 °C.
3.19e-02 g/L

Synonyms

Apo Doxepin, Apo-Doxepin, ApoDoxepin, Aponal, Deptran, Desidox, Doneurin, Doxepia, Doxepin, Doxepin beta, Doxepin Hydrochloride, Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5), Doxepin RPh, Doxepin-RPh, Espadox, Hydrochloride, Doxepin, Mareen, Novo Doxepin, Novo-Doxepin, Prudoxin, Quitaxon, Sinequan, Sinquan, Xepin, Zonalon

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

Description

The exact mass of the compound Doxepin is 279.1623 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 31.57 mg/l at 25 °c.3.19e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Oxepins. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

There is a substantial body of research supporting the efficacy of doxepin for depression. Studies have shown it to be effective in reducing symptoms of depression, such as sadness, loss of interest, and sleep disturbances [1].

Doxepin can also be beneficial in treating anxiety disorders, including generalized anxiety disorder and social anxiety disorder [1]. It is thought to work by reducing feelings of nervousness, worry, and tension.

Doxepin for Pain Management

More recent research has explored the use of doxepin for pain management. While the exact mechanisms are under investigation, doxepin seems to have analgesic properties.

  • Neuropathic Pain

    Doxepin shows promise in treating neuropathic pain, which is nerve pain caused by damage to the nervous system. Studies have found that both oral and topical application of doxepin can be effective in reducing neuropathic pain [1, 3]. Topical application may offer an advantage with fewer side effects compared to oral administration [3].

  • Postoperative Pain

    Research suggests that doxepin administered before surgery can help reduce postoperative pain medication requirements [3].

Doxepin for Insomnia

Low-dose doxepin (3mg-6mg) has been studied as a treatment for insomnia, particularly in older adults [2]. It appears to improve sleep quality by reducing the time it takes to fall asleep and increasing total sleep time, with minimal side effects compared to placebo [2].

Here are the references used for this response:

  • [1] "" Use of ultra-low-dose (≤6 mg) doxepin for treatment of insomnia in older people
  • [2] "" Topical application of doxepin hydrochloride, capsaicin and a combination of both produces analgesia in chronic human neuropathic pain: a randomized, double-blind, placebo-controlled study
  • [3] "" Topical doxepin hydrochloride reduces neuropathic pain: A randomized, double-blind, placebo controlled study

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

XLogP3

4.3

Exact Mass

279.1623

Boiling Point

154-157 °C @ 0.03 MM HG

LogP

4.29 (LogP)
log Kow = 0.67

Odor

ODORLESS

Appearance

Solid powder

Melting Point

184-186°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

851NLB57HQ

Livertox Summary

Doxepin is a tricyclic antidepressant that widely used in the therapy of depression. Doxepin can cause mild and transient serum enzyme elevations but is a rare cause of clinically apparent acute cholestatic liver injury.

Drug Classes

Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Anti-Anxiety Agents; Antidepressive Agents, Tricyclic; Antipruritics
A DIBENZOXEPIN DERIVATIVE THAT IS A PSYCHOTHERAPEUTIC AGENT WITH ANTIANXIETY & ANTIDEPRESSANT PROPERTIES. ...RECOMMENDED FOR MGMNT OF ANXIETY &/OR DEPRESSIVE STATES ASSOCIATED WITH PSYCHONEUROSIS, PSYCHOSIS, ALCOHOLISM, & ORG DISEASE. /HYDROCHLORIDE/
VET: FOR RELIEF OF PRURITIS IN DERMATOSES IN DOGS. MILD TRANQUILIZING EFFECT IS NOTED AFTER PROLONGED THERAPY OR ON DOSES ABOVE THOSE RECOMMENDED.
Doxepin is indicated for the short-term (up to 8 days) topical treatment of moderate pruritus in adult patients with eczematous dermatitis, e.g., atopic dermatitis and lichen simplex chronicus. /Included in US product labeling; Doxepin, topical/
Tricyclic antidepressants are used in the prophylaxis of vascular headache (including migraine) and mixed headache syndrome. /NOT included in US product labeling; Tricyclic antidepressants/
Tricyclic antidepressants, especially doxepin /is/ used in patients with normal or depressed mood for the management of chronic, severe pain as in cancer; migraine and chronic, daily muscle-contraction headaches; rheumatic disorders; atypical facial pain; post-herpetic neuralgia; post-traumatic neuropathy; and diabetic or other peripheral neuropathy. /NOT included in US product labeling/
Tricyclic antidepressants, especially doxepin /is/ used in conjunction with psychotherapy and behavior therapy to block the recurrence of panic attacks, with or without phobias. /NOT included in US product labeling/
Doxepin /is/ indicated for the relief of symptoms of major depressive episodes; bipolar disorder, depressed type; dysthymia; and atypical depressions. Some conditions associated with or accompanied by depression that are treated with tricyclic antidepressants include alcoholism, organic disease such as stroke or Parkinson's disease, and agitation or anxiety. /Included in US product labeling/
Also used in treatment of some types of chronic, severe neurogenic pain; peptic ulcer disease; and pruritus in idiopathic cold urticaria. /NOT included in US product labeling/

Pharmacology

Doxepin is a dibenzoxepin derivative and tricyclic antidepressant (TCA) with antipruritic, antidepressive and anxiolytic activities. Doxepin blocks the reuptake of norepinephrine and serotonin (5-HT) into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their neurotransmission. Doxepin also has antagonistic effects on histamine H1, 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is mediated through inhibition of histamine receptors.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AX - Other antipruritics
D04AX01 - Doxepin
N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AA - Non-selective monoamine reuptake inhibitors
N06AA12 - Doxepin

Mechanism of Action

ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Other CAS

3607-34-9
1668-19-5

Associated Chemicals

Doxepin hydrochloride;1229-29-4

FDA Medication Guides

Sinequan
Doxepin Hydrochloride
CAPSULE;ORAL
PFIZER
07/14/2014

Drug Warnings

DOXEPIN HYDROCHLORIDE IS CONTRAINDICATED IN PT WITH GLAUCOMA OR TENDENCY TO URINARY RETENTION. ...SHOULD NOT BE ADMIN TO PT EITHER ON MAO INHIBITORS OR WHO HAVE BEEN...WITHIN THE PRIOR 2 WK. ...MAY...POTENTIATE DEPRESSANT EFFECT OF ALCOHOL. USE...IN PREGNANT PT OR...CHILDREN UNDER 12...NOT RECOMMENDED. /HYDROCHLORIDE/
ABOUT 2-3 WK MUST PASS BEFORE THERAPEUTIC EFFECTS...ARE EVIDENT. FOR THIS REASON, TRICYCLIC ANTIDEPRESSANTS SHOULD NEVER BE PRESCRIBED ON AN "AS-NEEDED" BASIS. ...SLOW ONSET OF EFFECTS MAY RELATE TO CHANGES IN METAB OF BIOGENIC AMINES THAT OCCUR... /IMIPRAMINE/
...GENERAL USE FOR HYPNOSIS IS NOT RECOMMENDED. IN ADEQUATE DOSES THEY CAUSE HANGOVER & ARE NOT AS EFFECTIVE AS A CONVENTIONAL HYPNOTIC. /TRICYCLIC ANTIDEPRESSANTS/
OCCASIONAL PT WILL SHOW PHYSICAL DEPENDENCE ON TRICYCLIC ANTIDEPRESSANTS, WITH MALAISE, CHILLS, CORYZA, & MUSCLE ACHING FOLLOWING ABRUPT DISCONTINUATION OF HIGH DOSES... /IMIPRAMINE/
For more Drug Warnings (Complete) data for DOXEPIN (25 total), please visit the HSDB record page.

Biological Half Life

AFTER ORAL 75 MG DOXEPIN-HCL TO HUMANS, PEAK PLASMA CONCN 8.8-45.8 NG/ML, REACHED WITHIN 4 HR. DISAPPEARANCE OF DOXEPIN WAS BIPHASIC & FOLLOWED 1ST-ORDER KINETICS. MEAN DOXEPIN T/2 WAS 16.8 HR. MEAN APPARENT VOL OF DISTRIBUTION WAS 20.2 L/KG.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn of mixture of cis- trans-isomers: K. Stach, F. Bickelhaupt, Monatsh 93, 896 (1962); F. Bickelhaupt et al. Monatsh 95, 485 (1964); Neth pat Appl 6,407,758; K Stach, U.S. pat 3,438,981 (1965, 1969 both to Boehringer Mann); and separation and activity of isomers: B.M. Bloom, J.R. Tretter, Belg pat 641,498; eidem, U.S. pat 3,420,851 (1964, 1969 both to Pfizer).
6,11-DIHYDRODIBENZ[B,E]OXEPIN-11-ONE...PREPARED FROM PHTHALIDE & CONVERTED TO 11-[3-(DIMETHYLAMINO)PROPYL]-6H-DIBENZ[B,E]OXEPIN-11-OL THRU GRIGNARD REACTION WITH 3-(DIMETHYLAMINO)PROPYL CHLORIDE. DEHYDRATION OF THE ALCOHOL WITH MINERAL ACID YIELDS DOXEPIN WHICH IS REACTED WITH HCL. /HYDROCHLORIDE/
Methyl salicylate + benzyl chloride + 3-dimethylaminopropyl chloride hydrochloride (ether formation/cyclization/Grignard reagent formation/Grignard reaction/dehydration).

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY OF DOXEPIN

Clinical Laboratory Methods

DETERMINATION OF DOXEPIN IN BLOOD, URINE, OR TISSUE BY GAS CHROMATOGRAPHY, WITH CONFIRMATION BY THIN-LAYER CHROMATOGRAPHY & UV SPECTROPHOTOMETRY.
GLC METHOD FOR DETERMINATION OF DOXEPIN HCL CIS- & TRANS-ISOMERS IN HUMAN PLASMA.

Storage Conditions

Doxepin hydrochloride capsules and oral concentrate should be protected from direct sunlight and stored in well-closed and tight, light-resistant containers, respectively, at a temperature between 15 and 30 °C. /Doxepin hydrochloride/

Interactions

/DOXEPIN/...MAY...POTENTIATE THE DEPRESSANT EFFECT OF ALCOHOL. /HYDROCHLORIDE/
INHIBITION OF THE ANTIHYPERTENSIVE EFFECT OF GUANETHIDINE CAN OCCUR WITH DOSES OF 200-300 MG/DAY. /HYDROCHLORIDE/
DOXEPIN MAY POTENTIATE ORAL ANTICOAGULANTS, AMPHETAMINES, OTHER ANTICHOLINERGICS, MEPROBAMATE, PHENOTHIAZINES, THIOXANTHENE TRANQUILIZERS. DOXEPIN MAY ANTAGONIZE PROPRANOLOL /THEORETICALLY/, METHYLDOPA. DOXEPIN MAY BE ANTAGONIZED BY BARBITURATES. DOXEPIN MAY BE POTENTIATED BY THYROID PREPN.
DOXEPIN MAY FORM HAZARDOUS COMBINATIONS WITH RESERPINE, ESTROGENS, PSYCHOTROPICS, MAO INHIBITORS, BENZODIAZEPINES.
For more Interactions (Complete) data for DOXEPIN (28 total), please visit the HSDB record page.

Stability Shelf Life

DECOMP SLOWLY IN LIGHT, NONHYGROSCOPIC UP TO 75% RELATIVE HUMIDITY, RELATIVELY STABLE IN HEAT /HYDROCHLORIDE/

Dates

Modify: 2023-08-15

Effect of doxepin on quality of life in Labradors with laryngeal paralysis: A double-blinded, randomized, placebo-controlled trial

Mark Rishniw, Jill Sammarco, Eric N Glass, Brittany Cerroni
PMID: 33998727   DOI: 10.1111/jvim.16162

Abstract

Laryngeal paralysis commonly affects older Labrador retrievers. Currently, dogs with severe disease require surgical intervention, most commonly arytenoid lateralization. Anecdotally, doxepin has been proposed to help dogs with laryngeal paralysis.
Doxepin will improve quality of life measures assessed by owners of Labrador retrievers with laryngeal paralysis not requiring emergency surgery.
Twenty-two Labrador retrievers with laryngeal paralysis.
Dogs were randomized to receive doxepin (3-5 mg/kg q12h PO) or placebo for 28 days. Owners completed quality-of-life assessments before and after completing the study. Data were compared between groups using Rank-Sum tests or Fisher's exact tests.
The 2 groups of dogs did not differ at baseline except for owner-perceived degree of ataxia (owners of dogs receiving doxepin considered them more ataxic than owners of dogs receiving placebo). After 28 days, owner-assessed quality of life measures did not differ between dogs receiving doxepin or placebo (dogs worsening: doxepin = 2, placebo = 1; dogs unchanged: doxepin = 6, placebo = 7; dogs improved: doxepin = 4, placebo = 2; P = .84). Dogs receiving placebo had a greater improvement in client-assessed overall health than dogs receiving doxepin (mean ranks: doxepin = 4.36, placebo = 6.64; P = .04). The study was terminated at this interim analysis.
Doxepin did not appear to improve any measures of owner-assessed quality of life in Labrador retrievers with laryngeal paralysis.


Comparison of gabapentin and doxepin in the management of uremic pruritus: A randomized crossover clinical trial

Roger Haber, Julien Bachour, Antoine Salloum, Toni Maacaron, Fares Khoury, Luciana Habr, Alfred Ammoury, Najat Joubran
PMID: 33176043   DOI: 10.1111/dth.14522

Abstract

Gabapentin and doxepin are well-known treatments of uremic pruritus in hemodialysis patients but no head-to-head studies were conducted to date. The aim of this trial is to compare the efficacy and the tolerability of gabapentin and doxepin in the treatment of uremic pruritus in hemodialysis patients. A single-blind crossover randomized trial was conducted that included hemodialysis patients with uremic pruritus. Patients were randomized to receive 10 mg doxepin daily or 100 mg gabapentin for 4 weeks and the two groups were treated conversely for another 4 weeks after a 4-week washout period. Eighty-five patients were screened for eligibility. Thirty-one met the inclusion criteria and four were excluded. Sixteen patients agreed and signed the consent and two withdrew from the study. VAS scores at baseline were 6.71 and 6.14, and dropped to 0.57 and 2.35 at week 4 in the gabapentin and doxepin groups, respectively. Mean scores of the 5-Domain Itch Scale (5-D) at baseline were 14.71 and 14.64, and dropped to 5.78 and 7.57 at week 4 in the gabapentin and doxepin groups, respectively. Mean scores of the Dermatology Life Quality Index (DLQI) at baseline were 9.6429 and 8.7857, and dropped to 0.71 and 3.35 at week 4 in the gabapentin and doxepin groups, respectively. Reductions in Visual Analog Scale (VAS), 5-D and DLQI were statistically significant (P < .05). No serious side effects were recorded. Limitations of this study include single-blind design, small number of included cases and lack of placebo control. Gabapentin was more effective than doxepin in decreasing uremic pruritus severity and improving quality of life of these patients.


Polyoxomolybdate

Hossein Salar Amoli, Yadollah Yamini, Hossein Darmani
PMID: 32277789   DOI: 10.1002/jssc.201901152

Abstract

A novel solid-phase microextraction fiber was synthesized by coating a stainless steel wire with polyoxomolybdate
/polyaniline as a sorbent aimed at extraction of amitriptyline, nortriptyline, and doxepin as antidepressant drugs from urine and blood samples. The polyoxomolybdate
/polyaniline composite coating was applied using electropolymerization process under constant potential. This composition leads to enhanced extraction efficiency of the fiber. Scanning electron microscopy images show that huge three-dimensional structures of polyoxomolybdate
in composite induced more non-smooth and porous fiber. In order to optimize of the extraction process, a series of variables including concentration of the composite materials, coating thickness, pH, extraction time, salt addition, and stirring rate was investigated and optimum conditions were determined. Analysis of surface morphology and chemical composition was performed. High-performance liquid chromatography was used for separation and evaluation of mentioned antidepressant drugs from the matrixes. The experiments indicated a detection limits of <0.2 ng/L and a linear dynamic range of 0.3-100 ng/L (R
> 0.994). The relative recovery values were found to be in the range of 92-98%. It was concluded that the purposed fiber is highly efficient in analyzing traces of antidepressant drugs in urine and blood.


High-throughput protein precipitation method with 96-well plate for determination of doxepin and nordoxepin in human plasma using LC-MS/MS

Tigran Margaryan, Mariam Sargsyan, Arpine Gevorgyan, Hasmik Zakaryan, Armine Aleksanyan, Armen Harutyunyan, Yeghig Armoudjian, Astghik Mikayelyan
PMID: 32250456   DOI: 10.1002/bmc.4844

Abstract

The aim of this study was to establish a high-throughput and sensitive LC-MS/MS method for the determination of doxepin and its major active metabolite nordoxepin in human plasma. It has been designed for bioequivalence study for formulations containing 25 mg of doxepin. Doxepin and nordoxepin were extracted from human plasma samples by protein precipitation with acetonitrile by using protein precipitation 96-well plates. The analyte was separated using a Phenomenex Kinetex Biphenyl column (100 × 2.1 mm, 2.6 μm) using isocratic elution with a mobile phase of 20 mM ammonium formate (30%) and acetonitrile:methanol 3:7 v:v (70%) at a flow rate of 0.5 mL/min and an injection volume of 10 μL. The detection was performed using a triple quadrupole mass spectrometer by multiple reaction monitoring mode to monitor the precursor-to-product ion transitions of m/z 280.4 → 107.0 and 283.4 → 235.0 for doxepin and doxepin-D3, respectively, and 266.3 → 106.9 and 269.3 → 235.0 for nordoxepin and nordoxepin-D3, respectively, in positive electrospray ionization mode. The total run time was 3.5 min. The method was validated over a concentration range of 50-10,000 pg/mL using a Triple Quad 4500 MS System (Sciex) for both analytes. The developed and validated method can be successfully used to study the bioequivalence/pharmacokinetics of doxepin and nordoxepin.


Supramolecular microextraction combined with paper spray ionization mass spectrometry for sensitive determination of tricyclic antidepressants in urine

Fernanda Midori de Oliveira, Guilherme Luiz Scheel, Rodinei Augusti, César Ricardo Teixeira Tarley, Clésia Cristina Nascentes
PMID: 32145855   DOI: 10.1016/j.aca.2020.01.061

Abstract

This work describes a novel methodology to analyze four tricyclic antidepressants (amitriptyline, doxepin, imipramine and, nortriptyline) in urine samples by combining supramolecular microextraction and paper spray ionization mass spectrometry (PS-MS). The proposed method uses a supramolecular solvent in which reverse micelles of 1-decanol are dispersed in tetrahydrofuran (THF)/water. The extraction of the tricyclic antidepressants at pH 9.0 requires a sample volume of 10.0 mL, short extraction time (1.0 min of extraction and 5 min of centrifugation), low amounts of organic solvent (50 μL of 1-decanol and 200 μL of THF), and provides high preconcentration factors: 96.9 to amitriptyline, 93.6 to doxepin, 71.3 to imipramine, and 146.9 to nortriptyline. The quantification by PS-MS is fast and straightforward because chromatographic separation is not required and all analytes were determined simultaneously. The limits of detection (LOD), quantification (LOQ), and the precision (RSD, %) of the developed method ranged between 5.2 and 8.6 μg L
, 17.4-28.7 μg L
and 1.3-12.9%, respectively. Urine samples of five individuals (three males and two females) were used for accuracy evaluation. The accuracy obtained in these spiked urine samples at μg L
levels varied from 95.3 to 112.0%. The method also provided clean mass spectra with a high signal-to-noise ratio, which demonstrates the analytical appeal combination of supramolecular microextraction with determination by paper spray mass spectrometry.


Repositioning of histamine H

Shuai Ge, Xiangjun Wang, Yajing Hou, Yuexin Lv, Cheng Wang, Huaizhen He
PMID: 33497607   DOI: 10.1016/j.ejphar.2021.173897

Abstract

The spread of the corona virus disease 2019 (COVID-19) pandemic caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has been intensifying in the past year, posing a huge threat to global health. There is an urgent need for effective drugs and vaccines to fight the COVID-19, but their advent may not be quite fast. Drug repurposing is a feasible strategy in the current situation, which could greatly shorten drug development time and help to response quickly to the novel virus outbreak. It has been reported that histamine H
receptor antagonists have broad-spectrum antiviral effects. Therefore, in this study, we aim to screen potential drugs among histamine H
receptor antagonists that may inhibit SARS-CoV-2 infection. Based on the model of angiotensin-converting enzyme 2 (ACE2) overexpressing HEK293T cell membrane chromatography (CMC), five FDA-approved histamine H
receptor antagonists were found to have bioaffinity to ACE2. Then we determined the interaction between these drugs and ACE2 by frontal analysis and surface plasmon resonance (SPR), which consistently demonstrated that these hits bind to ACE2 at micromolar levels of affinity. Through the pseudovirus assay, we finally identified that doxepin could inhibit SARS-CoV-2 spike pseudovirus from entering the ACE2-expressing cell, reducing the infection rate to 25.82%. These preliminary results indicate that the histamine H
receptor antagonist, doxepin, is a viable drug candidate for clinical trials. Therefore, we hope the work timely provides rational help for developing anti-SARS-CoV-2 drugs to control the rapid spread of SARS-CoV-2.


Use of topical doxepin for the treatment of burn scar pruritus in adults: An inaccessible therapeutic alternative?

P Queruel, M-N Bartholomei, V Chauvineau-Mortelette, E Cabaret, J-L Bartoli, L Naville, I Laveix, L Arnaudo
PMID: 31859092   DOI: 10.1016/j.burns.2018.03.007

Abstract




Repurposing Doxepin to Ameliorate Steatosis and Hyperglycemia by Activating FAM3A Signaling Pathway

Zhenzhen Chen, Xiangyang Liu, Yanjin Luo, Junpei Wang, Yuhong Meng, Lei Sun, Yongsheng Chang, Qinghua Cui, Jichun Yang
PMID: 32312868   DOI: 10.2337/db19-1038

Abstract

Mitochondrial protein FAM3A suppresses hepatic gluconeogenesis and lipogenesis. This study aimed to screen drug(s) that activates FAM3A expression and evaluate its effect(s) on hyperglycemia and steatosis. Drug-repurposing methodology predicted that antidepressive drug doxepin was among the drugs that potentially activated FAM3A expression. Doxepin was further validated to stimulate the translocation of transcription factor HNF4α from the cytoplasm into the nucleus, where it promoted FAM3A transcription to enhance ATP synthesis, suppress gluconeogenesis, and reduce lipid deposition in hepatocytes. HNF4α antagonism or FAM3A deficiency blunted doxepin-induced suppression on gluconeogenesis and lipid deposition in hepatocytes. Doxepin administration attenuated hyperglycemia, steatosis, and obesity in obese diabetic mice with upregulated FAM3A expression in liver and brown adipose tissues (BAT). Notably, doxepin failed to correct dysregulated glucose and lipid metabolism in FAM3A-deficient mice fed on high-fat diet. Doxepin's effects on ATP production, Akt activation, gluconeogenesis, and lipogenesis repression were also blunted in FAM3A-deficient mouse livers. In conclusion, FAM3A is a therapeutic target for diabetes and steatosis. Antidepressive drug doxepin activates FAM3A signaling pathways in liver and BAT to improve hyperglycemia and steatosis of obese diabetic mice. Doxepin might be preferentially recommended as an antidepressive drug in potential treatment of patients with diabetes complicated with depression.


Doxepin in children and adolescents with symptoms of insomnia: a single-center experience

Yash D Shah, Virginia Stringel, Ivan Pavkovic, Sanjeev V Kothare
PMID: 32029069   DOI: 10.5664/jcsm.8338

Abstract

Pediatric insomnia is a widespread problem and especially difficult to manage in children with neurodevelopmental disorders. There are currently no US Food and Drug Administration-approved medications to use once first-line therapy fails. The objective of this study was to evaluate the efficacy and tolerability of doxepin in pediatric patients.
This is a retrospective single-center chart review of children and adolescents (2-17 years of age) whose sleep failed to improve with behavioral intervention and melatonin who were then trialed on doxepin. Treatment was initiated at a median starting dose of 2 mg and slowly escalated to a median maintenance dose of 10 mg. Improvement in sleep was recorded using a 4-point Likert scale reported by parents on follow-up visits.
A total of 29 patients were included in the analysis. Mean follow-up duration was 6.5 ± 3.5 months. Of 29 patients, 4 (13.8%) patients discontinued doxepin because of lack of efficacy or side effects. Eight (27.6%) patients showed significant improvement of their insomnia, 8 (27.6%) showed moderate improvement, 10 (34.5%) showed mild improvement, and 3 (10.3%) showed minimal to no improvement on treatment with doxepin (P < .05) Only 2 patients (6.9%) experienced adverse effects in the form of behavioral side effects (aggression) and enuresis.
Results of our studies suggest that low-dose doxepin is both effective and well tolerated in pediatric patients with insomnia.


Protective effects of doxepin cream on radiation dermatitis in breast cancer: A single arm double-blind randomized clinical trial

Laleh Shariati, Alireza Amouheidari, Hajar Naji Esfahani, Alireza Abed, Shaghayegh Haghjooy Javanmard, Ismail Laher, Ahmad Ghasemi, Golnaz Vaseghi
PMID: 32040868   DOI: 10.1111/bcp.14238

Abstract

Breast cancer is the most frequently occurring cancer in women. Lumpectomy followed by radiotherapy is suggested to be as effective as a total mastectomy. Radiation-induced dermatitis often occurs as a result of breast radiotherapy. Recent studies suggest that doxepin has promising anti-inflammatory properties. This study was undertaken to evaluate the effects of doxepin therapy on radiation dermatitis.
A double-blind randomized clinical trial was launched from 2016 to 2017, with a total of 48 patients who had undergone breast-conserving surgery and received postoperative radiation therapy. Radiotherapy was applied 5 days per week for 5 weeks. Adverse dermatological effects were evaluated by a physician at the beginning of the fifth week of radiotherapy and the patients were then randomly assigned (1:1 ratio) to receive either doxepin (5%) or placebo cream for 7 days.
There were no significant differences in the dermatitis grade between doxepin and placebo groups at baseline (P > .5). The occurrence of acute dermatitis (grade 2 or higher) was significantly lower with the use of doxepin than with placebo (P ≤ .0001, Z
= 1.96 at 95% confidence interval).
Doxepin cream prevents dermatitis grade 2 or higher during post-operative breast irradiation. Doxepin cream is easy to use, affordable and prevents pain and irritation.


Explore Compound Types